((2R,3S,4S,5R,6S)-6-(2-(3-(苯并呋喃-5-基)丙酰)-3-羟基-5-甲基苯氧基)-3,4,5-三羟基四氢-2H-吡喃-2-基)甲基甲基碳酸酯
描述
T-1095 是一种合成的化合物,可作为钠-葡萄糖共转运蛋白 (SGLTs) 和葡萄糖转运蛋白 2 (GLUT2) 的抑制剂。 它主要用于研究其通过抑制肾脏葡萄糖重吸收,从而促进尿液中葡萄糖排泄来治疗 2 型糖尿病的潜力 .
科学研究应用
T-1095 有多种科学研究应用,包括:
化学: 用作研究钠-葡萄糖共转运蛋白抑制的模型化合物。
生物学: 研究其对葡萄糖代谢和肾脏功能的影响。
医学: 因其通过促进尿液中葡萄糖排泄来降低血糖水平的能力,已被探索作为 2 型糖尿病的潜在治疗方法.
工业: 用于开发新的抗糖尿病药物和疗法.
作用机制
T-1095 通过抑制肾脏中的钠-葡萄糖共转运蛋白 (SGLTs) 来发挥其作用。这种抑制阻止了葡萄糖从肾小管的重吸收,导致尿液中葡萄糖排泄增加。该化合物通过口服给药被吸收进入循环,并在肝脏中代谢为活性形式 T-1095A。 T-1095A 然后抑制 SGLTs 的活性,导致血糖水平降低 .
生化分析
Biochemical Properties
T-1095 interacts with SGLT1 and SGLT2, inhibiting their function . The IC50 values for human SGLT1 and SGLT2 are 22.8 µM and 2.3 µM, respectively . This interaction results in increased urinary glucose excretion, thereby decreasing blood glucose levels .
Cellular Effects
T-1095 influences cell function by altering glucose transport. By inhibiting SGLTs, T-1095 reduces renal reabsorption of glucose, leading to glucosuria . This can impact cell signaling pathways and gene expression related to glucose metabolism. In diabetic animal models, T-1095 has been shown to reduce hyperglycemia and HbA1c levels .
Molecular Mechanism
T-1095 exerts its effects at the molecular level by binding to and inhibiting SGLTs. This inhibition prevents the reabsorption of glucose in the kidneys, leading to increased glucose excretion . This mechanism of action is independent of insulin, making T-1095 a potentially useful therapeutic agent for diabetes .
Temporal Effects in Laboratory Settings
Over time, T-1095 continues to inhibit SGLTs, maintaining increased urinary glucose excretion and reduced blood glucose levels . Long-term treatment with T-1095 has been shown to reduce both blood glucose and HbA1c levels in streptozotocin-induced diabetic rats .
Dosage Effects in Animal Models
In both normal and diabetic animals, oral administration of T-1095 produces a dose-dependent increase in urinary glucose excretion . The maximal glucosuric effect of the drug is achieved with a dose of 300 mg/kg .
Metabolic Pathways
T-1095 is involved in the metabolic pathway of glucose reabsorption in the kidneys. By inhibiting SGLTs, T-1095 disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .
Transport and Distribution
T-1095 is absorbed into the circulation via oral administration and is metabolized to its active form, T-1095A . It is then distributed to the kidneys, where it inhibits SGLTs .
Subcellular Localization
The exact subcellular localization of T-1095 within cells is not well-defined. Given its role as an inhibitor of SGLTs, it is likely to be localized at the cell membrane where these transporters are found .
准备方法
T-1095 由芸香苷合成,芸香苷是一种天然化合物,以其抑制钠-葡萄糖共转运蛋白的能力而闻名。 合成路线涉及将芸香苷转化为甲基碳酸酯前药,然后将其吸收进入循环,并在肝脏中快速转化为活性代谢物 T-1095A . 具体反应条件和工业生产方法是专有的,尚未公开。
化学反应分析
T-1095 会经历几种类型的化学反应,包括:
氧化: T-1095 可以被氧化以形成各种代谢物。
还原: 该化合物可以在肝脏中还原为其活性形式 T-1095A。
取代: T-1095 可以发生取代反应,特别是在体内存在特定酶的情况下。
这些反应中常用的试剂和条件包括细胞色素 P450 等酶,用于氧化和还原反应。 这些反应形成的主要产物是活性代谢物 T-1095A 和其他次要代谢物 .
相似化合物的比较
T-1095 与其他类似化合物(如达格列净、卡格列净和恩格列净)进行比较。这些化合物也抑制钠-葡萄糖共转运蛋白 2 (SGLT2),并用于治疗 2 型糖尿病。 T-1095 的独特之处在于它能够抑制 SGLT1 和 SGLT2,而其他化合物主要针对 SGLT2 . 这种双重抑制使 T-1095 成为进一步研究和开发的有希望的候选者。
类似化合物包括:
- 达格列净
- 卡格列净
- 恩格列净
- 芸香苷 (T-1095 的天然来源化合物)
T-1095 的独特性在于它双重抑制 SGLT1 和 SGLT2,与其他 SGLT2 抑制剂相比,提供了更广泛的降糖作用 .
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNCIERBDJYIQT-PRDVQWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209746-59-8 | |
Record name | T-1095 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209746598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T-1095 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E730CSAF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of T-1095?
A1: T-1095 acts as a specific inhibitor of renal Na+-glucose co-transporters (SGLTs), primarily SGLT2. [, , , , , , ] Located in the proximal renal tubules, SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, T-1095 promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin action. [, , ]
Q2: What are the downstream effects of T-1095's SGLT2 inhibition?
A2: Inhibition of SGLT2 by T-1095 leads to several downstream effects, including:
- Improved glycemic control: T-1095 effectively reduces both fed and fasting blood glucose levels in diabetic animal models. [, , , , , ] This effect is attributed to enhanced urinary glucose excretion. [, , , ]
- Improved insulin sensitivity: Chronic treatment with T-1095 has been shown to ameliorate hyperglycemia-induced insulin resistance in the liver and adipose tissue of diabetic rats. [, ]
- Preservation of pancreatic β-cell function: Studies suggest that T-1095 may contribute to the restoration of impaired insulin secretion from pancreatic β-cells in diabetic models. [, , ] This effect is likely secondary to the improvement in glucose toxicity resulting from improved glycemic control. [, , ]
Q3: What is the molecular formula and weight of T-1095?
A3: The molecular formula of T-1095 is C24H28O11. Its molecular weight is 492.47 g/mol.
Q4: Is there any available spectroscopic data for T-1095?
A4: While the provided research papers do not delve into detailed spectroscopic characterization, structural information and confirmation can be derived from its chemical name, ((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate). This name implies that spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were likely employed during its development and characterization.
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of T-1095?
A5: T-1095 is orally bioavailable and is metabolized to its active form, T-1095A. [] While the precise details of its ADME profile are not extensively described in the provided research, studies highlight its ability to achieve sufficient plasma concentrations to exert its pharmacological effects following oral administration. [, , ]
Q6: How does the PK/PD profile of T-1095 contribute to its efficacy?
A6: The relationship between T-1095's plasma concentration and its effect on renal glucose excretion and blood glucose reduction has been studied using PK/PD modeling. [] The model suggests that the reduction in blood glucose is primarily driven by the enhanced renal glucose excretion achieved through SGLT2 inhibition. [] Further research may provide a more comprehensive understanding of the specific PK/PD parameters influencing its efficacy.
Q7: What in vitro and in vivo models have been used to study the efficacy of T-1095?
A7: The efficacy of T-1095 has been evaluated in various in vitro and in vivo models, including:
- In vitro: Studies have utilized brush border membranes prepared from rat kidneys to assess the inhibitory potency of T-1095 and its metabolite T-1095A on SGLT activity. []
- In vivo: Animal models such as streptozotocin (STZ)-induced diabetic rats, spontaneously diabetic Goto-Kakizaki (GK) rats, and yellow KK mice have been employed to investigate the antidiabetic effects of T-1095. [, , , , , , ]
Q8: How do structural modifications of T-1095 affect its activity and potency?
A8: While detailed SAR studies are not presented in the provided research, the development of T-1095 from phlorizin, a naturally occurring SGLT inhibitor, offers some insights. [, , ] Modifications were likely aimed at improving oral bioavailability and selectivity for SGLT2. For example, T-1095 is a prodrug that is metabolized to its active form, T-1095A, potentially enhancing its pharmacokinetic properties. [] Further research focusing on specific structural modifications and their impact on T-1095's activity would be valuable.
Q9: What is the historical context of T-1095 in diabetes research?
A9: T-1095 represents an important step in the development of SGLT2 inhibitors as a novel therapeutic approach for diabetes. It was among the first phlorizin derivatives to demonstrate the feasibility of achieving oral bioavailability and efficacy in preclinical models. [, ] While T-1095 itself did not progress to market, it paved the way for the development of currently available SGLT2 inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。